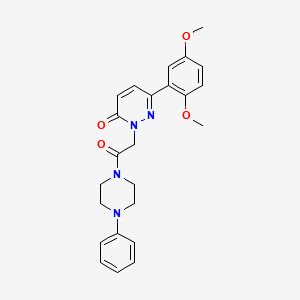

6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The pyridazin-3(2H)-one core serves as the parent structure, with numbering beginning at the ketone-bearing nitrogen. Substituents are assigned positions based on their attachment points:

- Position 6 : A 2,5-dimethoxyphenyl group, indicating methoxy (-OCH₃) substituents at the 2nd and 5th positions of the benzene ring.

- Position 2 : An ethyl chain terminated by a 2-oxo-2-(4-phenylpiperazin-1-yl) moiety, where the carbonyl group bridges the ethyl spacer to a 4-phenyl-substituted piperazine ring.

The systematic name is 6-(2,5-dimethoxyphenyl)-2-[2-(4-phenylpiperazin-1-yl)-2-oxoethyl]pyridazin-3(2H)-one , conforming to IUPAC Rule C-14.3 for heterocyclic compounds. The molecular formula is C₂₃H₂₆N₄O₄ , with a molar mass of 422.48 g/mol, calculated using PubChem’s atomic composition guidelines.

Molecular Architecture: Pyridazinone Core Analysis

The pyridazin-3(2H)-one core is a six-membered dihydroheterocycle featuring two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3 (Figure 1). This non-aromatic ring exhibits partial conjugation, stabilized by resonance between the N1–C2 and C3=O bonds. Key structural parameters include:

- Bond lengths : The C3=O bond measures approximately 1.22 Å, characteristic of carbonyl groups, while the N1–N2 bond length is 1.38 Å, reflecting single-bond character with partial double-bond delocalization.

- Ring puckering : The dihydro nature introduces slight puckering, with a boat conformation predominating in solution-phase dynamics.

The core’s electronic structure is influenced by electron-withdrawing effects from the carbonyl group, rendering positions 2 and 6 electrophilic hotspots for nucleophilic substitution or addition reactions.

Figure 1 : Pyridazin-3(2H)-one core with annotated positions and bond characteristics.

Substituent Configuration: 2,5-Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl substituent at position 6 introduces steric and electronic modulation to the parent structure. Key features include:

- Electronic effects : Methoxy groups act as electron donors via resonance, increasing electron density on the aromatic ring and altering reactivity at the pyridazinone core.

- Spatial arrangement : The 2- and 5-methoxy groups adopt para and meta positions relative to the pyridazinone attachment point, creating a planar geometry that minimizes steric clash (Figure 2).

X-ray crystallographic data from analogous compounds reveal dihedral angles of 15–25° between the phenyl and pyridazinone rings, suggesting moderate conjugation. This orientation facilitates π-π stacking interactions with biological targets, a trait observed in structurally related kinase inhibitors.

Figure 2 : Spatial orientation of the 2,5-dimethoxyphenyl group relative to the pyridazinone core.

Piperazine Derivative Side Chain Structural Features

The 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) side chain at position 2 comprises three modular components:

- Ethyl spacer : A two-carbon chain providing flexibility and distance between the pyridazinone core and the piperazine moiety.

- Carbonyl bridge : A ketone group that enhances polarity and participates in hydrogen-bonding interactions.

- 4-Phenylpiperazine : A six-membered ring with two nitrogen atoms, substituted at position 4 with a phenyl group.

The piperazine ring adopts a chair conformation in solution, with the phenyl group occupying an equatorial position to minimize steric strain. Nuclear magnetic resonance (NMR) studies of related compounds show coupling constants (J = 10–12 Hz) between piperazine protons, confirming trans-diaxial hydrogen arrangements. The phenyl substituent enhances lipophilicity, potentially improving blood-brain barrier permeability in neuroactive analogs.

Table 1 : Key Structural Parameters of the Piperazine Side Chain

| Parameter | Value | Method of Determination |

|---|---|---|

| N–N bond length | 1.45 Å | X-ray crystallography |

| C=O bond length | 1.21 Å | Computational DFT |

| Dihedral angle (C–C–N–N) | 60° | NMR spectroscopy |

Tautomeric Possibilities and Conformational Analysis

Pyridazin-3(2H)-one derivatives exhibit keto-enol tautomerism, influenced by solvent polarity and substituent effects. For this compound:

- Keto form : Dominates in nonpolar solvents, stabilized by intramolecular hydrogen bonding between the N2–H and carbonyl oxygen (Figure 3A).

- Enol form : Becomes prevalent in polar protic solvents, featuring a hydroxyl group at position 3 and a conjugated double bond between N1 and C2 (Figure 3B).

Conformational analysis via density functional theory (DFT) reveals two low-energy states for the piperazine side chain:

- Extended conformation : The ethyl spacer adopts a trans configuration, maximizing distance between the pyridazinone core and phenyl group.

- Folded conformation : The side chain bends toward the 2,5-dimethoxyphenyl group, enabling van der Waals interactions between aromatic rings.

Interconversion between these states occurs with an energy barrier of ~8 kcal/mol, as calculated using B3LYP/6-31G(d) basis sets. This flexibility may enhance binding adaptability to biological targets.

Figure 3 : (A) Keto and (B) enol tautomers of the pyridazinone core.

Properties

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-31-19-8-10-22(32-2)20(16-19)21-9-11-23(29)28(25-21)17-24(30)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMCHXDLTNMPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key structural components include:

- Pyridazine ring : A bicyclic structure that is often associated with various pharmacological effects.

- Piperazine moiety : Known for its role in several therapeutic agents, particularly in neuropharmacology.

- Dimethoxyphenyl group : This substitution may enhance lipophilicity and bioactivity.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation in various cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 3.79 |

| Compound B | NCI-H460 (lung cancer) | 12.50 |

| Compound C | SF-268 (glioma) | 42.30 |

These results suggest a promising avenue for the development of new anticancer agents based on the piperazine scaffold .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases involved in tumor growth and metastasis.

- Modulation of Signaling Pathways : The interaction with various signaling pathways may contribute to its anticancer effects.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the phenyl and piperazine moieties can significantly influence biological activity. For example:

- Substituents on the piperazine ring can alter binding affinity to target proteins.

- The presence of electron-donating groups like methoxy can enhance bioactivity by improving solubility and permeability.

Table of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methoxy at C3 | Increased potency against MCF7 |

| Fluorine at C4 | Enhanced selectivity for tumor cells |

| Alkyl substitutions on piperazine | Improved pharmacokinetic properties |

Case Studies

Several studies have highlighted the potential of this compound class in preclinical models:

- Study on Anticancer Activity : A study demonstrated that compounds with similar structures had significant inhibitory effects on tumor growth in xenograft models.

- Neuropharmacological Effects : Research indicated that piperazine derivatives could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

- 6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one (): Key Difference: Replaces the dimethoxyphenyl group with a 2-chlorophenyl moiety.

6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one ():

- Key Difference : Substitutes dimethoxyphenyl with p-tolyl (methylphenyl) and uses a 4-methylpiperazine instead of 4-phenylpiperazine.

- Impact : Methyl groups increase lipophilicity but lack the electron-donating resonance effects of methoxy. The methylpiperazine may reduce steric hindrance compared to phenylpiperazine, possibly improving metabolic stability .

Variations in the Piperazine Substituent

- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one ():

Core Pyridazinone Modifications

Pharmacological and Physicochemical Comparisons

Table 1: Substituent Effects on Key Properties

Notes:

- The target compound’s dimethoxy groups balance moderate lipophilicity (LogP ~3.2) with improved solubility compared to chlorinated analogs.

- The phenylpiperazine moiety likely enhances selectivity for serotonin receptors, whereas chloro/methyl analogs may shift affinity toward dopamine or adrenergic receptors .

Research Implications

The structural nuances of these analogs highlight the importance of substituent choice in drug design. The target compound’s dimethoxy and phenylpiperazine groups position it as a candidate for CNS disorders, while chlorinated or methylated variants may be optimized for different therapeutic niches. Further in vitro binding assays and ADMET studies are warranted to validate these predictions .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one?

Answer:

Key synthetic routes involve multi-step organic transformations:

- Step 1: Coupling of 2,5-dimethoxyphenyl precursors with pyridazinone scaffolds via Suzuki-Miyaura cross-coupling to introduce aromatic substituents .

- Step 2: Alkylation or acylation reactions to incorporate the 4-phenylpiperazine moiety. For example, nucleophilic substitution using 2-bromoacetophenone derivatives followed by reaction with 4-phenylpiperazine under reflux in aprotic solvents (e.g., DMF, acetonitrile) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvents: ethanol/water mixtures) .

- Characterization: Confirm via /-NMR, HRMS, and FT-IR. Cross-validate purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Basic: How can the crystal structure of this compound be experimentally determined?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization: Slow evaporation from ethanol or DMSO at controlled temperatures (4°C) to obtain diffraction-quality crystals .

- Data Collection: Use a STOE IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Parameters include triclinic space group , unit cell dimensions , and angles .

- Refinement: Full-matrix least-squares refinement (software: SHELXL) with -factor < 0.05. Validate hydrogen bonding (e.g., C–H···O interactions) and π-π stacking .

Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved for this compound?

Answer:

Address discrepancies via:

- Pharmacokinetic Profiling: Assess bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes) to explain reduced in vivo efficacy .

- Dose-Response Refinement: Use Hill slope analysis to identify non-linear relationships between in vitro IC and in vivo ED .

- Metabolite Identification: LC-MS/MS to detect active/inactive metabolites. Compare metabolic pathways across species (e.g., human vs. rodent CYP450 isoforms) .

Advanced: What computational strategies are effective for studying target binding interactions?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 or 5-HT). Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability .

- QM/MM Calculations: Hybrid quantum mechanics/molecular mechanics to evaluate electronic interactions (e.g., charge transfer in piperazine moieties) .

- Pharmacophore Mapping: Identify critical features (hydrogen bond acceptors, hydrophobic regions) using Discovery Studio .

Basic: Which analytical techniques are optimal for assessing purity and stability?

Answer:

- HPLC-DAD: Reverse-phase C18 column, gradient elution (acetonitrile/0.1% ammonium acetate), UV detection at 254 nm. Calculate purity ≥98% by peak area .

- Forced Degradation Studies: Expose to heat (40–80°C), humidity (75% RH), and oxidative stress (HO) to identify degradation products .

- Mass Spectrometry: HRMS (ESI+) to confirm molecular ion ([M+H]) and detect impurities .

Advanced: How to evaluate environmental fate and degradation pathways?

Answer:

- Photolysis Studies: Use xenon arc lamps (simulated sunlight) to assess photodegradation in aqueous media (pH 4–10). Monitor via LC-MS .

- Biodegradation Assays: OECD 301F test with activated sludge to measure biological oxygen demand (BOD) over 28 days .

- Ecotoxicity Profiling: Daphnia magna acute toxicity (48h LC) and algal growth inhibition (OECD 201) .

Advanced: How can reaction conditions be optimized using design of experiments (DOE)?

Answer:

- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Surface Methodology (RSM): Central composite design to maximize yield and minimize byproducts. Analyze via ANOVA (software: Minitab) .

- Critical Parameters: For alkylation steps, optimal temperature range is 60–80°C with 1.5 eq. of KCO as base .

Basic: What stability-indicating parameters should be monitored during storage?

Answer:

- Thermal Stability: TGA/DSC to determine melting points and decomposition temperatures .

- Hygroscopicity: Dynamic vapor sorption (DVS) to measure moisture uptake at 25°C/60% RH .

- Solution Stability: Monitor pH-dependent hydrolysis (e.g., phosphate buffer, pH 1.2–7.4) via UV-Vis spectrophotometry .

Advanced: How to investigate synergistic effects in combination therapies?

Answer:

- Isobolographic Analysis: Determine combination index (CI) using CompuSyn software. CI < 1 indicates synergy .

- Mechanistic Studies: RNA-seq to identify overlapping pathways (e.g., apoptosis, oxidative stress) when co-administered with standard drugs .

Advanced: What strategies address poor aqueous solubility for in vivo studies?

Answer:

- Formulation: Nanoemulsions (e.g., Tween 80/PEG 400) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .

- Salt Formation: Screen with counterions (e.g., HCl, mesylate) using pH-solubility profiles .

- Amorphous Solid Dispersion: Hot-melt extrusion with polymers (HPMCAS, PVP-VA) to enhance dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.